molecular formula C11H11N3O2S B12925238 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one CAS No. 92290-01-2

6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B12925238
CAS No.: 92290-01-2
M. Wt: 249.29 g/mol
InChI Key: IYPBCAWUDGMHJD-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one is a pyrimidine derivative with a unique structure that includes a hydroxy group, a methylthio group, and a phenylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with a pyrimidine derivative, which is then subjected to various functional group modifications to introduce the hydroxy, methylthio, and phenylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the methylthio and phenylamino groups.

    (6-Hydroxy-2-methyl-pyrimidin-4-yl)-acetic acid: Another pyrimidine derivative with different functional groups.

Uniqueness

6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92290-01-2

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-anilino-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2S/c1-17-11-13-9(15)8(10(16)14-11)12-7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,13,14,15,16)

InChI Key

IYPBCAWUDGMHJD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC2=CC=CC=C2)O

Origin of Product

United States

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